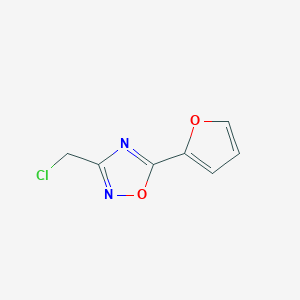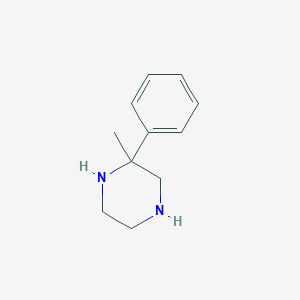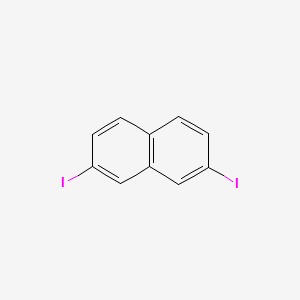
2,7-二碘萘
描述
2,7-Diiodonaphthalene is an organic compound with the molecular formula C₁₀H₆I₂. It is a derivative of naphthalene, where two iodine atoms are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
科学研究应用
2,7-Diiodonaphthalene is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and is used in the study of halogenated aromatic compounds.
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: The compound is explored for its potential use in drug development and as a radiolabeling agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2,7-Diiodonaphthalene can be synthesized through several methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2,7-Diiodonaphthalene often involves the use of zeolite catalysts. A feed stream containing iodonaphthalenes is contacted with hydrogen in the presence of a zeolite catalyst containing metals such as palladium, platinum, rhodium, or ruthenium . This method allows for the selective production of 2,7-Diiodonaphthalene with high yield and purity.
化学反应分析
Types of Reactions
2,7-Diiodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of naphthalene or partially reduced intermediates.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include 2,7-dihydroxynaphthalene, 2,7-diaminonaphthalene, and various alkylated derivatives.
Oxidation: Major products include 2,7-naphthoquinone.
Reduction: Products include naphthalene and partially reduced intermediates.
作用机制
The mechanism of action of 2,7-Diiodonaphthalene involves its ability to undergo various chemical transformations. The iodine atoms in the compound are highly reactive and can participate in substitution, oxidation, and reduction reactions. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of various products with distinct properties .
相似化合物的比较
Similar Compounds
- 2,6-Diiodonaphthalene
- 2,3-Diiodonaphthalene
- 1,5-Diiodonaphthalene
- 1,8-Diiodonaphthalene
Uniqueness
2,7-Diiodonaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other diiodonaphthalene isomers. The position of the iodine atoms influences the compound’s reactivity and the types of reactions it can undergo. This makes 2,7-Diiodonaphthalene a valuable compound in various research and industrial applications .
属性
IUPAC Name |
2,7-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWGMCDDHNYOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558924 | |
| Record name | 2,7-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58556-77-7 | |
| Record name | 2,7-Diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90558924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


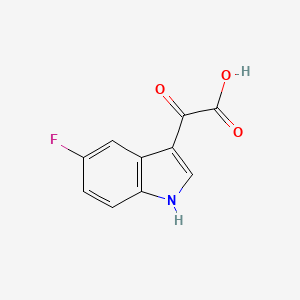
![Imidazo[1,2-a]pyrimidin-7-ylmethanol](/img/structure/B1627429.png)



![Benzo[d]isothiazol-6-amine](/img/structure/B1627434.png)


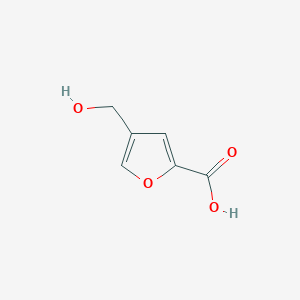

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1627443.png)
